molecular formula C11H9F3O2 B1368119 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione CAS No. 55655-84-0

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione

Cat. No.: B1368119
CAS No.: 55655-84-0
M. Wt: 230.18 g/mol
InChI Key: TWXWMOJBLYOVJM-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” is also known as "4,4,4-trifluoro-1-phenylbutane-1,3-dione" . It has a molecular weight of 216.1566 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H9F3O2 . The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that this compound can be used in the synthesis of NNO ketoimines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 216.1566 . It is soluble in 95% ethanol at a concentration of 25 mg/mL .

Scientific Research Applications

Tautomerism and Acid-Base Properties

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione and its derivatives show intriguing tautomeric and acid-base properties. Studies using IR, 1H, and 13C NMR spectroscopies, along with potentiometry, have revealed that these compounds exist in solution as a mixture of different tautomeric forms. These forms shift based on solvent polarity, and the proton dissociation process in these compounds is unspontaneous, endothermic, and entropically unfavorable (Mahmudov et al., 2011).

Copper-Selective Electrodes

These compounds have been used as effective ionophores for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. Optimizing the membrane composition and analysis conditions revealed that these electrodes can detect copper ions with high sensitivity and selectivity, making them useful in various analytical applications, including the determination of copper in alloys and polluted soils (Kopylovich et al., 2011).

Photostabilization of Polymers

Compounds like this compound have been found effective in photostabilizing polymers like polyisoprene, especially in solutions containing protonic solvents. The mechanism involves photo-enolization reactions where UV radiation is consumed, which can potentially protect cosmetics from photoaging reactions (Wu et al., 1991).

Photophysical Properties of Europium Complexes

These compounds have been used to create high luminescent europium complexes. These complexes, which incorporate beta-diketone ligands, show characteristic red color photoluminescence emission with high quantum efficiencies. Such properties are significant in the development of materials for optical applications (Yu et al., 2011).

Antitumor Evaluation

Some derivatives of this compound have been evaluated for their antitumor activity. Specific compounds in this class showed promising broad-spectrum antitumor activity, with potential selectivity toward melanoma, colon, lung, and breast cancer cell lines. Molecular docking studies of these compounds have provided insights into their interaction with various biological targets (Al-Suwaidan et al., 2015).

Luminescence in Inclusion Complexes

The luminescent properties of inclusion complexes formed by europium with this compound derivatives in crystalline matrices have been studied. These complexes demonstrate high luminescence, suggesting their potential use in optical devices (Serra et al., 1998).

Safety and Hazards

The compound “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are primarily driven by the trifluoromethyl group, which can form strong hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s distribution can affect its localization and activity, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, ultimately influencing its biological activity .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWMOJBLYOVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601031
Record name 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55655-84-0
Record name 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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